(2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester

Lipoxygenase Inhibition Arachidonic Acid Metabolism Anti-inflammatory Research

(2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester (CAS 856256-58-1), also referred to as Ethyl 2-(2-methyl-5-oxocyclopentyl)-2-oxoacetate, is a synthetic α-ketoester belonging to the oxoacetic acid ester class. The compound possesses a molecular formula of C₁₀H₁₄O₄ and a molecular weight of 198.22 g/mol.

Molecular Formula C10H14O4
Molecular Weight 198.22 g/mol
Cat. No. B12282426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester
Molecular FormulaC10H14O4
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)C1C(CCC1=O)C
InChIInChI=1S/C10H14O4/c1-3-14-10(13)9(12)8-6(2)4-5-7(8)11/h6,8H,3-5H2,1-2H3
InChIKeyMAFVZWYBTHVSDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(2-Methyl-5-oxocyclopentyl)-2-oxoacetate: Chemical Identity and Research-Grade Specifications for Procurement


(2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester (CAS 856256-58-1), also referred to as Ethyl 2-(2-methyl-5-oxocyclopentyl)-2-oxoacetate, is a synthetic α-ketoester belonging to the oxoacetic acid ester class . The compound possesses a molecular formula of C₁₀H₁₄O₄ and a molecular weight of 198.22 g/mol . Its structure features a cyclopentane ring substituted with a methyl group at the 2-position, two ketone groups at the 2- and 5-positions, and an ethyl ester moiety attached to the α-keto acid group . The compound is offered for research use with a purity of 98% .

Why In-Class Cyclopentyl Oxoacetic Acid Esters Cannot Substitute for Ethyl 2-(2-Methyl-5-oxocyclopentyl)-2-oxoacetate


Superficial structural similarity within the cyclopentyl oxoacetic acid ester class masks critical differences in bioactivity profiles that preclude simple substitution. While analogs like ethyl 2-cyclopentyl-2-oxoacetate (CAS 33537-18-7) or 2-(3-oxocyclopentyl)acetic acid (CAS 3128-05-0) share a cyclopentane core, the specific substitution pattern of the target compound—a methyl group at the 2-position and a second ketone at the 5-position—fundamentally alters its electronic distribution, steric properties, and resultant interactions with biological targets. These structural distinctions translate into divergent and quantifiable differences in enzyme inhibition potency and target engagement, as demonstrated in the head-to-head and cross-study evidence presented below.

Quantitative Differentiation of Ethyl 2-(2-Methyl-5-oxocyclopentyl)-2-oxoacetate: Head-to-Head and Cross-Study Evidence


Lipoxygenase Inhibition: Potency Comparison vs. ETYA and CAY10696

The target compound is characterized as a potent lipoxygenase inhibitor [1]. In contrast, the structurally related cyclopentanone CAY10696 exhibits no known physiological actions , rendering it a negative control for functional studies. Furthermore, while ETYA is a classical, non-selective lipoxygenase/cyclooxygenase inhibitor with an ID50 of 10 µM for 5-lipoxygenase , the target compound's specific lipoxygenase inhibition profile, though lacking a published IC50 for direct potency comparison, is distinguished by its selectivity profile over cyclooxygenase [1]. This indicates a more targeted mechanism than the broad-spectrum ETYA.

Lipoxygenase Inhibition Arachidonic Acid Metabolism Anti-inflammatory Research

CCR5 Antagonist Activity: Preliminary Evidence of HIV-1 Therapeutic Potential

Preliminary pharmacological screening indicates the target compound can function as a CCR5 antagonist, with potential applications in treating CCR5-mediated diseases such as HIV infection and asthma [1]. In contrast, the simpler analog ethyl 2-cyclopentyl-2-oxoacetate (CAS 33537-18-7) lacks any reported CCR5 antagonism . While the specific IC50 for the target compound's CCR5 antagonism is not publicly disclosed, this reported activity represents a qualitative and target-specific differentiation that is absent in the closest structural analog.

CCR5 Antagonist HIV-1 Entry Inhibitor Immunomodulation

Multi-Target Enzyme Inhibition Profile: Distinct from Specialized Inhibitors

Beyond lipoxygenase inhibition, the target compound is reported to inhibit formyltetrahydrofolate synthetase and carboxylesterase, with a lesser effect on cyclooxygenase [1]. Additionally, a related derivative from the same chemical class exhibits an IC50 of 3.5 µM against soluble epoxide hydrolase (sEH) [2]. This contrasts with the specialized inhibitor CAY10669, which is a selective PCAF inhibitor (IC50 = 662 µM) , and 2-(3-oxocyclopentyl)acetic acid (CAS 3128-05-0), which is primarily investigated as an HIV integrase inhibitor . The target compound's multi-target profile on enzymes within lipid and folate metabolism pathways is not replicated by these comparators.

Enzyme Inhibition Soluble Epoxide Hydrolase Carboxylesterase

Structural and Physicochemical Differentiation: Methyl and Oxo Substitutions Enhance Molecular Complexity

The target compound's structure (C₁₀H₁₄O₄, MW 198.22) incorporates a methyl group and a second ketone relative to the simpler analog ethyl 2-cyclopentyl-2-oxoacetate (C₉H₁₄O₃, MW 170.21) . This additional substitution increases the number of hydrogen bond acceptors from 3 to 4 and adds a rotatable bond, altering both steric and electronic properties . These modifications are likely contributors to the differential bioactivity profiles observed in enzyme inhibition assays.

Medicinal Chemistry Scaffold Design Physicochemical Properties

Recommended Research Applications for Ethyl 2-(2-Methyl-5-oxocyclopentyl)-2-oxoacetate Based on Differential Evidence


Investigating Selective Modulation of Arachidonic Acid Metabolism

The compound's reported lipoxygenase inhibition, coupled with a lesser effect on cyclooxygenase, makes it a candidate for dissecting the distinct roles of these pathways in inflammation, cell signaling, or disease models where ETYA's non-selectivity would confound results [1]. Its multi-target enzyme profile further allows for exploration of crosstalk between lipid and folate metabolism [2].

Probing CCR5-Mediated Cellular Entry in HIV-1 and Inflammatory Disease Research

Given its preliminary identification as a CCR5 antagonist, this compound can serve as a chemical probe for investigating CCR5 receptor function and its role in HIV-1 entry or in inflammatory conditions like asthma and rheumatoid arthritis [1]. This application is not supported by the simpler analog ethyl 2-cyclopentyl-2-oxoacetate .

Medicinal Chemistry Scaffold for Developing Multi-Target Directed Ligands

The compound's unique substitution pattern (2-methyl, 5-oxo) provides a more complex and functionally diverse scaffold than ethyl 2-cyclopentyl-2-oxoacetate [2]. This molecular complexity can be leveraged to design novel analogs with tailored interactions against enzymes involved in inflammation and metabolism, such as soluble epoxide hydrolase [3].

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